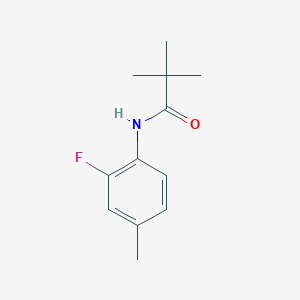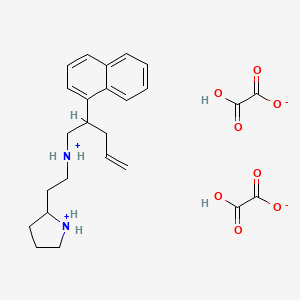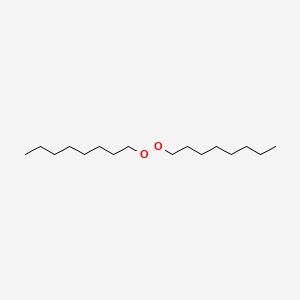
Dioctyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl peroxide is an organic peroxide with the chemical formula (C8H17O)2. It is a colorless to pale yellow liquid that is primarily used as a radical initiator in polymerization reactions. Due to its ability to decompose and generate free radicals, it is widely utilized in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl peroxide can be synthesized through the reaction of octanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Esterification: Octanol reacts with hydrogen peroxide in the presence of an acid catalyst to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl peroxide undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: It can be reduced to form alcohols and other reduced products.
Substitution: this compound can participate in substitution reactions, where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dioctyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: this compound is employed in studies involving oxidative stress and free radical biology.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: this compound is utilized in the production of plastics, rubbers, and other polymeric materials.
Mécanisme D'action
Dioctyl peroxide exerts its effects through the generation of free radicals. Upon decomposition, it forms two octyl radicals, which can initiate radical chain reactions. These radicals can react with various substrates, leading to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetyl peroxide: Another organic peroxide with similar radical-initiating properties.
Dibenzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
Tert-butyl hydroperoxide: Used as an oxidizing agent and radical initiator.
Uniqueness
Dioctyl peroxide is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity characteristics. Compared to other peroxides, it offers a balance between stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
19102-74-0 |
|---|---|
Formule moléculaire |
C16H34O2 |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
1-octylperoxyoctane |
InChI |
InChI=1S/C16H34O2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
LWRXNMLZNDYFAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOOCCCCCCCC |
Color/Form |
Straw colored liquid |
Description physique |
Straw colored liquid; [HSDB] |
Solubilité |
Immiscible with water |
Pression de vapeur |
0.00126 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)

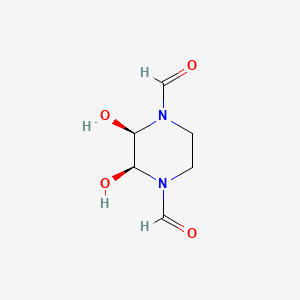

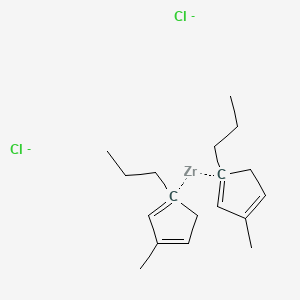

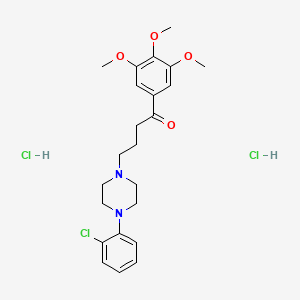
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

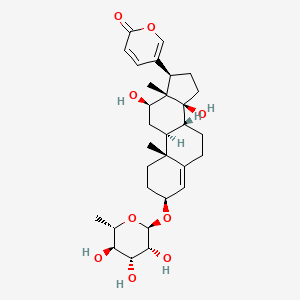
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)

